5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a methoxymethyl group at the 5-position and a hydroxyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 2-chloro-3-methoxymethylpyridine under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol exerts its effects is primarily through its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic the natural substrates of these enzymes, leading to competitive inhibition. Additionally, it can interact with DNA and RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Aminopyrimidine derivatives
Uniqueness
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group at the 5-position and the hydroxyl group at the 7-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRQCPLGMIUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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